methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
5-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Another derivative with a methoxymethyl group at the 5-position.
Uniqueness
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-11-8-6(7)2-5(12)3-10-8/h2-4,12H,1H3,(H,10,11) |
InChI Key |
QVKOOXIUXOEWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)O |
Origin of Product |
United States |
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